![molecular formula C20H18N2O4S2 B2431405 (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 306309-78-4](/img/structure/B2431405.png)
(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have been reported to exhibit considerable antimicrobial properties. In studies involving various derivatives of this class, compounds have shown activity against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound demonstrated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 14 to 30 µM against several strains .
Pathogen | MIC (µM) |
---|---|
E. coli | 20 |
S. aureus | 15 |
C. albicans | 25 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vitro assays measuring inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes. Results indicated that the compound exhibited significant anti-inflammatory effects with stabilization percentages ranging from 86.70% to 99.25% .
Assay Type | Stabilization Percentage (%) |
---|---|
HRBC Membrane Stabilization | 86.70 - 99.25 |
Anticancer Activity
The anticancer properties of thiazolo[3,2-a]pyrimidines have been explored in various cancer cell lines. The compound showed promising cytotoxicity against M-HeLa (cervical adenocarcinoma) cells with an IC50 value significantly lower than that of standard chemotherapeutics like Sorafenib .
Cell Line | IC50 (µM) |
---|---|
M-HeLa | 163.3 |
Normal Liver Cells | >200 |
Structure–Activity Relationship (SAR)
The biological activity of thiazolo[3,2-a]pyrimidine derivatives is often influenced by their structural components. The presence of specific substituents such as furan and thiophene rings has been associated with enhanced activity against various biological targets .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of thiazolo[3,2-a]pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with MIC values comparable to traditional antibiotics .
- Cytotoxicity Assessment : Research on derivatives similar to the compound revealed a significant reduction in cell viability in cancer cell lines while maintaining low toxicity towards normal cells, highlighting their potential as selective anticancer agents .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that it exhibits necrotic effects on acute myeloid leukemia (AML) cells, particularly those resistant to FLT3 mutations. Importantly, it showed minimal cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index for potential cancer treatments .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression. Preliminary findings indicate that it may inhibit PI3K and HDAC enzymes, both crucial in cell signaling pathways involved in tumor growth and survival . Such inhibitory actions can disrupt cancer cell proliferation and induce apoptosis.
Pharmacokinetics
Research into the pharmacokinetic profile of the compound indicates promising absorption and distribution characteristics when administered intraperitoneally in murine models. These properties suggest potential for further development as a therapeutic agent with manageable pharmacological profiles .
Case Study 1: Anticancer Mechanisms
A detailed investigation into the mechanisms of action revealed that the compound induces apoptosis through mitochondrial pathways while also causing cell cycle arrest. This dual action makes it a candidate for combination therapies in oncology, enhancing the efficacy of existing treatments .
Case Study 2: Structure-Activity Relationship (SAR)
Studies on structural modifications have shown that substituents at the 4-position of the phenyl ring significantly enhance biological activity against specific targets. This highlights the importance of SAR in optimizing compounds for desired therapeutic effects .
Summary of Biological Activities
Analyse Chemischer Reaktionen
Documented Reaction Pathways
Experimental data from structural analogs reveal four primary reaction types:
Nucleophilic Additions at α,β-Unsaturated System
The conjugated enone system undergoes Michael additions:
-
Amine addition : Forms stable adducts with primary amines (e.g., benzylamine) at 60°C in ethanol
-
Thiol conjugation : Reacts with mercaptoethanol in PBS buffer (pH 7.4) within 2 hours
Representative reaction outcomes :
Nucleophile | Conditions | Product Yield | Stability |
---|---|---|---|
NH2CH2Ph | EtOH, 60°C | 78% | >6 months |
HSCH2CH2OH | PBS, 25°C | 92% | pH-sensitive |
Ester Group Transformations
The ethyl carboxylate undergoes typical ester reactions :
-
Hydrolysis :
-
Acidic: 6N HCl/reflux → carboxylic acid (85% yield)
-
Basic: NaOH/EtOH → sodium carboxylate (quantitative)
-
-
Aminolysis :
-
With hydrazine hydrate → hydrazide derivative (90% yield)
-
Kinetic data :
Reaction | k (25°C) | Activation Energy (kJ/mol) |
---|---|---|
Hydrolysis (acid) | 3.2×10⁻⁴ s⁻¹ | 72.4 |
Hydrolysis (base) | 1.8×10⁻³ s⁻¹ | 58.9 |
Cycloaddition Reactions
The compound participates in [4+2] cycloadditions:
-
With maleic anhydride : Forms fused bicyclic adducts at 110°C (toluene)
-
Diels-Alder reactivity : Acts as electron-deficient dienophile with electron-rich dienes
Cycloaddition performance :
Dienophile | Reaction Time | Yield | Regioselectivity |
---|---|---|---|
1,3-Butadiene | 12h | 68% | >95% para |
Anthracene | 48h | 82% | 100% endo |
Biological Interactions (Chemical Basis)
Though not direct chemical reactions, the compound interacts with biological systems through:
-
Hydrogen bonding : Ketone oxygen forms H-bonds with protein residues (Kd = 12.7 μM)
-
π-Stacking : Thiophene ring interacts with aromatic amino acids (ΔG = -9.3 kcal/mol)
-
Electrophilic alkylation : Thiol-containing enzymes undergo covalent modification (IC50 = 3.8 μM)
Stability Profile
Critical stability parameters from accelerated testing :
Condition | Degradation Pathway | t₁/₂ | Major Degradants |
---|---|---|---|
pH 1.2 | Ester hydrolysis | 2.3h | Carboxylic acid |
pH 7.4 | Oxidative ring opening | 48h | Sulfoxide derivatives |
UV light | [2+2] Cycloaddition | 15min | Dimer (72%) |
60°C | Retro-Knoevenagel | 8h | Fragmented aldehydes |
This reactivity profile enables rational design of derivatives through targeted modifications while highlighting stability considerations for practical applications. The compound's unique combination of electron-deficient and electron-rich regions creates orthogonal reactivity suitable for complex molecular architectures.
Eigenschaften
IUPAC Name |
ethyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-4-25-19(24)16-12(3)21-20-22(17(16)14-6-5-9-27-14)18(23)15(28-20)10-13-8-7-11(2)26-13/h5-10,17H,4H2,1-3H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGRJPPAOVCSO-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=C(O4)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC=C(O4)C)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.